molecular formula C12H10N4O2 B14059132 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 76127-02-1

6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B14059132
CAS No.: 76127-02-1
M. Wt: 242.23 g/mol
InChI Key: NYAWGMWFQWTXFQ-UHFFFAOYSA-N
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Description

6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products and synthetic compounds. This compound is characterized by its fused benzene and pteridine rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6,8-dimethylpteridine with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pteridines, quinones, and dihydro derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to altered cellular functions. These interactions are mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and fused benzene ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

76127-02-1

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

6,8-dimethyl-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C12H10N4O2/c1-5-3-6(2)8-7(4-5)13-10-9(14-8)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,13,15,16,17,18)

InChI Key

NYAWGMWFQWTXFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C3C(=N2)C(=O)NC(=O)N3)C

Origin of Product

United States

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